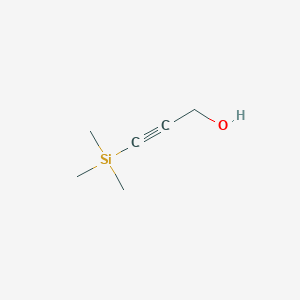

3-(Trimethylsilyl)propargyl alcohol

Overview

Description

3-(Trimethylsilyl)propargyl alcohol: is an organic compound with the molecular formula C6H12OSi and a molecular weight of 128.2444 g/mol . . This compound is characterized by the presence of a trimethylsilyl group attached to a propargyl alcohol moiety, making it a valuable intermediate in organic synthesis .

Mechanism of Action

Target of Action

3-(Trimethylsilyl)propargyl alcohol is used as a reagent to synthesize Isbogrel , a Thromboxane A2 (TXA2) synthase inhibitor and also a TXA2 receptor antagonist . The primary targets of this compound are therefore the TXA2 synthase and TXA2 receptors . These targets play a crucial role in the biosynthesis and function of thromboxanes, which are involved in platelet aggregation and vasoconstriction.

Mode of Action

The compound interacts with its targets by inhibiting the action of TXA2 synthase, thereby reducing the production of thromboxanes. It also antagonizes the TXA2 receptors, preventing thromboxanes from exerting their effects .

Biochemical Pathways

The inhibition of TXA2 synthase and antagonism of TXA2 receptors disrupt the thromboxane pathway. This leads to a decrease in platelet aggregation and vasoconstriction, which are the downstream effects of thromboxanes .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the levels of thromboxanes, decreased platelet aggregation, and reduced vasoconstriction . These effects could potentially be beneficial in conditions such as asthma, where excessive platelet aggregation and vasoconstriction can exacerbate symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture , suggesting that it should be stored in a dry environment. Additionally, its solubility in different solvents could affect its absorption and distribution within the body. More research is needed to fully understand the impact of environmental factors on the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Propargyl Alcohol and Trimethylchlorosilane Reaction:

Industrial Production Methods:

- The industrial production of 3-(Trimethylsilyl)propargyl alcohol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of temperature and reagent addition .

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Conditions: Typically carried out in an aqueous or organic solvent under controlled temperatures.

-

Reduction:

Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

Conditions: Conducted in anhydrous solvents under inert atmosphere.

Products: Reduction can yield saturated alcohols or other reduced derivatives.

-

Substitution:

Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Conditions: Typically performed in organic solvents at moderate temperatures.

Scientific Research Applications

Synthesis and Use in Medicinal Chemistry

One of the primary applications of TMSPA is as a reagent in the synthesis of Isbogrel, a thromboxane A2 (TXA2) synthase inhibitor. Isbogrel has potential therapeutic effects in treating conditions such as asthma and cardiovascular diseases by inhibiting platelet aggregation and vasoconstriction .

Case Study: Synthesis of Isbogrel

| Step | Reagent Used | Conditions | Yield |

|---|---|---|---|

| 1 | TMSPA | Room Temp | 85% |

| 2 | Isobutylene | Reflux | 90% |

| 3 | Final Purification | Chromatography | 95% |

The above synthesis pathway demonstrates the efficiency of TMSPA in producing high-yield pharmaceutical intermediates.

Radical Reactions

Recent studies have investigated the radical silyl- and germylzincation reactions involving propargylic alcohols, including TMSPA. These reactions utilize TMSPA to generate vinylsilanes and vinylgermanes, showcasing its utility in forming complex organic molecules .

Table: Radical Silyl- and Germylzincation Yields

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Silylzincation | 100°C, AIBN | Vinylsilane | 58% |

| Germylzincation | 100°C, AIBN | Vinylgermane | 78% |

These radical reactions highlight TMSPA's role as a crucial intermediate in synthesizing organosilicon compounds.

Applications in Click Chemistry

TMSPA is also employed in "click" chemistry, particularly for synthesizing azide-alkyne fragments. The deprotection of trimethylsilyl-homopropargyl alcohol allows for the formation of complex molecular architectures essential for drug discovery and material science .

Table: Click Chemistry Applications

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Azide-Alkyne Coupling | TMSPA + Azide | Room Temp | High Yield |

| Cycloaddition | TMSPA + Alkyne | Heat | Formation of Triazole |

Comparison with Similar Compounds

-

Propargyl Alcohol (2-Propyn-1-ol):

Formula: C3H4O

Differences: Lacks the trimethylsilyl group, making it less hydrophobic and less reactive in certain organic transformations.

-

3-Trimethylsilylprop-2-yn-1-ol:

Formula: C6H12OSi

Differences: Similar structure but may have different reactivity and applications due to variations in the position of functional groups.

Uniqueness:

Biological Activity

3-(Trimethylsilyl)propargyl alcohol (TMSPA) is a compound of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of TMSPA, including its synthesis, applications, and relevant case studies.

This compound has the molecular formula and a molecular weight of 100.16 g/mol. It is characterized by the presence of a trimethylsilyl group, which enhances its stability and reactivity in various chemical reactions. The compound can be synthesized through several methods, including:

- Alkyne synthesis : By reacting propargyl alcohol with trimethylsilyl chloride in the presence of a base.

- One-pot reactions : Utilizing trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine to promote cyclization reactions with ketones, yielding various furan derivatives .

Antimicrobial Properties

Recent studies have indicated that TMSPA exhibits antimicrobial activity, making it a potential candidate for developing new antibacterial agents. The trimethylsilyl group is believed to enhance the compound's interaction with microbial membranes, potentially disrupting their integrity.

- Case Study : A study evaluated the antimicrobial effects of TMSPA against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 mM against Gram-positive bacteria .

Inhibition of Thromboxane A2 Synthase

TMSPA serves as a precursor in the synthesis of Isbogrel, a known thromboxane A2 (TXA2) synthase inhibitor. TXA2 is implicated in platelet aggregation and vasoconstriction; thus, inhibiting its synthesis can have therapeutic implications for cardiovascular diseases.

- Mechanism : The inhibition mechanism involves competitive binding to the active site of TXA2 synthase, reducing platelet aggregation and promoting vasodilation .

Applications in Synthesis

TMSPA's versatility extends to its use as a reagent in organic synthesis, particularly in propargylation reactions. Its ability to participate in nucleophilic additions makes it valuable for constructing complex molecular architectures.

- Propargylic Substitution : TMSPA can undergo propargylic substitution reactions, which are facilitated by various Lewis acid catalysts. This reaction pathway allows for the introduction of diverse functional groups into propargylic compounds .

Table: Summary of Biological Activities

Properties

IUPAC Name |

3-trimethylsilylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OSi/c1-8(2,3)6-4-5-7/h7H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGCJDPEKKEYES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063751 | |

| Record name | 2-Propyn-1-ol, 3-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5272-36-6 | |

| Record name | 3-(Trimethylsilyl)-2-propyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5272-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyn-1-ol, 3-(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005272366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyn-1-ol, 3-(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propyn-1-ol, 3-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trimethylsilyl)-2-propyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are some common synthetic applications of 3-(Trimethylsilyl)propargyl alcohol?

A1: this compound serves as a versatile building block in organic synthesis. Some key applications include:

- Preparation of spirocyclic C-arylglycosides and C-arylribosides: The compound can be converted to silylated diynes and then subjected to ruthenium-catalyzed cycloaddition with alkynes or chloroacetonitrile to yield the desired spirocyclic structures. [, ]

- Synthesis of Resolvin D6 and Resolvin E2 methyl ester: The compound serves as a starting material for synthesizing trans-enynyl alcohol intermediates, which are then coupled and further modified to obtain the target resolvins. []

- Formation of clickable hydrogels and linear polymers: It acts as a hydrogen donor in the photoinitiated free radical polymerization process, enabling the incorporation of alkyne terminal groups for subsequent click chemistry modifications. []

Q2: What is the role of this compound in synthesizing clickable hydrogels?

A: In the synthesis of clickable hydrogels, this compound plays a crucial role as a hydrogen donor during the photoinitiated free radical polymerization process. [] This facilitates the generation of initiating radicals from camphorquinone upon exposure to light. These radicals initiate the polymerization of monomers like poly(ethylene glycol) methyl ether methacrylate, leading to the formation of the hydrogel network. Importantly, the use of this compound allows for the incorporation of alkyne terminal groups within the hydrogel structure. These alkyne groups act as "clickable" handles, enabling further functionalization of the hydrogel through copper-catalyzed Huisgen 1,3-dipolar azide/alkyne click reactions with azide-containing molecules. [] This approach allows for the facile introduction of diverse functionalities into the hydrogel network.

Q3: How is this compound used in the synthesis of Resolvin D6?

A: this compound serves as the starting point for synthesizing two key trans-enynyl alcohol intermediates that correspond to specific segments (C1–C8 and C13–C22) of the Resolvin D6 molecule. [] The synthesis involves a Hudrlik–Peterson reaction with TMS-acetylide followed by TMS-desilylation. These intermediates are then coupled using a copper-catalyzed reaction with a 1,4-dihalo-2-butyne derivative. The resulting product undergoes further modifications, including reduction and deprotection steps, to ultimately yield Resolvin D6. []

Q4: Can you describe the structural characteristics of this compound?

A4: this compound has the following structural features:

- Molecular Formula: C6H12OSi [, ]

- Molecular Weight: 128.26 g/mol [, ]

- Spectroscopic Data: While the provided research excerpts don't detail specific spectroscopic data, 1H NMR would be a suitable technique to confirm its structure and purity. []

Q5: Are there any stability concerns regarding 3-(Trimethylsilyl)propargyl iodide?

A: While 3-(Trimethylsilyl)propargyl alcohol itself is not mentioned to have specific stability issues in the provided excerpts, the related compound, 3-(Trimethylsilyl)propargyl iodide, is noted to be susceptible to decomposition. [] It is reported to decompose by up to 20% after 5 days when stored at -10 °C in the dark. [] This suggests that proper storage conditions, potentially under inert atmosphere and protected from light, might be necessary for extended storage. Always consult the safety data sheet for specific handling and storage recommendations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.